molecular formula C4H8S3 B13825951 Trisulfide, methyl 1-propenyl CAS No. 33368-80-8

Trisulfide, methyl 1-propenyl

Cat. No.: B13825951
CAS No.: 33368-80-8
M. Wt: 152.3 g/mol
InChI Key: WPRUFZZPIFLBDG-ONEGZZNKSA-N
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Description

1-Methyl-3-(prop-1-en-1-yl)trisulfane (CAS: 23838-25-7, 33368-80-8) is an organosulfur compound with the molecular formula C₄H₈S₃ and an average molecular weight of 152.29 g/mol . Its IUPAC name is 1-methyl-3-[(1E)-prop-1-en-1-yl]trisulfane, indicating an (E)-configuration at the propenyl group. The compound is characterized by a trisulfane (–S–S–S–) backbone with a methyl group and a trans-configured propenyl substituent. It is naturally found in Allium species, such as Chinese chives (Allium tuberosum), contributing to their volatile aroma profile .

Properties

CAS No.

33368-80-8

Molecular Formula

C4H8S3

Molecular Weight

152.3 g/mol

IUPAC Name

(E)-1-(methyltrisulfanyl)prop-1-ene

InChI

InChI=1S/C4H8S3/c1-3-4-6-7-5-2/h3-4H,1-2H3/b4-3+

InChI Key

WPRUFZZPIFLBDG-ONEGZZNKSA-N

Isomeric SMILES

C/C=C/SSSC

Canonical SMILES

CC=CSSSC

Origin of Product

United States

Preparation Methods

Preparation Methods of 1-Methyl-3-(prop-1-en-1-yl)trisulfane

General Synthetic Strategy

The synthesis of 1-Methyl-3-(prop-1-en-1-yl)trisulfane typically involves the following key steps:

  • Formation of the trisulfide chain (S-S-S linkage)
  • Introduction of the methyl and prop-1-en-1-yl groups at appropriate positions

The preparation methods can be broadly categorized into:

Detailed Preparation Approaches

Reaction of Methyl Mercaptan with Allyl Sulfur Species

One classical approach involves reacting methyl mercaptan (methanethiol) with allyl polysulfides or sulfur sources under controlled conditions to form the trisulfide linkage with the desired substituents.

  • Procedure : Methyl mercaptan is reacted with allyl disulfide or elemental sulfur in a solvent such as ethanol or an inert organic solvent.
  • Conditions : Mild heating (40–70 °C) and stirring under inert atmosphere to prevent oxidation.
  • Outcome : Formation of 1-Methyl-3-(prop-1-en-1-yl)trisulfane along with other polysulfides.
Stepwise Assembly via Thiol and Sulfenyl Chloride Intermediates
  • Step 1 : Preparation of methyl thiol (CH3SH) and allyl sulfenyl chloride (CH2=CH-CH2-SCl).
  • Step 2 : Reaction of methyl thiol with allyl sulfenyl chloride to form methyl allyl disulfide.
  • Step 3 : Further reaction with sulfur or sulfur transfer reagents to extend the sulfur chain to trisulfide.

This method allows better control over the sulfur chain length and substitution pattern.

Use of Polysulfide Exchange Reactions
  • Polysulfides can undergo exchange reactions where sulfur atoms are shuffled between different organic thiols or disulfides.
  • By mixing methyl and allyl polysulfides under controlled temperature and solvent conditions, 1-Methyl-3-(prop-1-en-1-yl)trisulfane can be selectively enriched.

Optimization Parameters

  • Temperature : Moderate temperatures (50–70 °C) optimize yield by balancing reaction kinetics and stability of sulfur chains.
  • Solvent : Polar aprotic solvents or alcohols can influence the reaction pathway and product distribution.
  • Reaction Time : Typically ranges from 1 to 24 hours depending on method.
  • Stoichiometry : Molar ratios of methyl to allyl sulfur reagents affect the selectivity toward trisulfide formation.

Analysis of Preparation Methods

Preparation Method Advantages Disadvantages Yield Range (%) Notes
Direct reaction of methyl mercaptan with elemental sulfur or allyl disulfide Simple, uses readily available reagents Mixture of polysulfides, low selectivity 40–60 Requires purification to isolate trisulfide
Stepwise assembly via thiol and sulfenyl chloride intermediates Better control over chain length and substitution Requires preparation of reactive intermediates 50–70 More complex, but higher purity achievable
Polysulfide exchange reactions Can enrich specific polysulfides selectively Equilibrium mixtures, requires careful control 45–65 Often used for fine-tuning product ratios

Research Results and Characterization

  • Spectroscopic Analysis : The synthesized 1-Methyl-3-(prop-1-en-1-yl)trisulfane is characterized by NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry to confirm the trisulfide linkage and alkyl substituents.
  • Purity Assessment : Gas chromatography coupled with mass spectrometry (GC-MS) is commonly used to analyze product mixtures and quantify the yield and purity.
  • Optimization Studies : Studies have shown that increasing the sample weight and controlling extraction temperature during analysis can improve detection and quantification of such sulfur compounds in complex matrices.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-(prop-1-EN-1-YL)trisulfane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Methyl-3-(prop-1-EN-1-YL)trisulfane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-3-(prop-1-EN-1-YL)trisulfane involves its interaction with biological molecules through the formation of disulfide bonds. This interaction can modulate the activity of enzymes and proteins, leading to various biological effects. The compound’s antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms, while its anticancer effects are linked to the induction of apoptosis in cancer cells through the generation of reactive oxygen species .

Comparison with Similar Compounds

Methyl Allyl Trisulfide (CAS: 34135-85-8)

  • Molecular Formula : C₄H₈S₃ (identical to the target compound).
  • Structure : Features an allyl (–CH₂CH=CH₂) group instead of a propenyl group. The trisulfane chain connects the methyl and allyl substituents.
  • Applications: Widely used as a flavoring agent (FEMA No. 3253) due to its garlic-like odor .
  • Key Differences : The allyl group introduces greater steric bulk and different reactivity in nucleophilic additions compared to the propenyl group in the target compound.

(Z)-1-Allyl-3-(prop-1-en-1-yl)trisulfane (CAS: 382161-75-3)

  • Molecular Formula : C₆H₁₀S₃.
  • Structure : Contains both allyl and (Z)-configured propenyl groups.
  • Key Differences : The (Z)-stereochemistry at the propenyl moiety may reduce thermal stability compared to the (E)-isomer due to unfavorable steric interactions .

Foliogarlic Trisulfanes 4 and 5

  • Source : Isolated from garlic leaves (Allium sativum).
  • Structure : Incorporate a tetrahydrofuran skeleton with a 2-propenyl trisulfane group.
  • Key Differences : The fused tetrahydrofuran ring system distinguishes these compounds from simpler alkyl/alkenyl trisulfanes like the target compound.

Physicochemical and Functional Comparisons

Physicochemical Properties

Property 1-Methyl-3-(prop-1-en-1-yl)trisulfane Methyl Allyl Trisulfide Foliogarlic Trisulfane 4
Molecular Weight (g/mol) 152.29 152.29 ~280–300 (estimated)
Boiling Point (°C) Not reported ~159–160 Not reported
Solubility Low in water; soluble in organic solvents Similar Likely low
Stability Prone to oxidative degradation Moderate stability Unknown

Notes:

  • The trisulfane (–S–S–S–) chain in all compounds confers susceptibility to heat and light-induced decomposition .
  • The (E)-propenyl group in the target compound may enhance volatility compared to bulkier analogs like foliogarlic trisulfanes .

1-Methyl-3-(prop-1-en-1-yl)trisulfane

  • Role in Aroma : A key volatile in Chinese chives, contributing to their pungent, garlic-like scent .
  • Potential Bioactivity: While direct studies are lacking, structural analogs (e.g., foliogarlic trisulfanes) suggest possible antifungal or antioxidant properties .

Methyl Allyl Trisulfide

  • Flavor Industry : Used in food additives for garlic and onion flavors .
  • Agrochemicals : Similar trisulfanes exhibit fungicidal activity against plant pathogens like Rhizoctonia solani (>50% inhibition at 50 μg/mL) .

Foliogarlic Trisulfanes

  • Research Focus: Investigated for novel antimicrobial agents due to their unique fused-ring structure .

Biological Activity

1-Methyl-3-(prop-1-EN-1-YL)trisulfane, also known as methyl trans-1-propenyl trisulfide, is a sulfur-containing compound predominantly found in garlic and related Allium species. This compound has garnered attention due to its diverse biological activities, including antimicrobial , antioxidant , anti-cancer , and antidiabetic properties.

  • Chemical Formula : C4_4H8_8S3_3
  • Molecular Weight : 152.301 g/mol
  • CAS Number : 23838-25-7

1. Antimicrobial Activity

Research indicates that 1-Methyl-3-(prop-1-EN-1-YL)trisulfane exhibits significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of various pathogens, including bacteria and fungi. For instance, it has been demonstrated to be effective against Staphylococcus aureus and Escherichia coli.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 mg/mL
Escherichia coli0.75 mg/mL

2. Antioxidant Activity

The antioxidant potential of 1-Methyl-3-(prop-1-EN-1-YL)trisulfane has been explored through various assays. It has shown the ability to scavenge free radicals effectively, thereby reducing oxidative stress in biological systems.

3. Anti-Cancer Properties

Recent studies highlight the anti-cancer effects of this compound. It has been reported to induce apoptosis in cancer cells and inhibit tumor growth in vivo. For example, a study demonstrated that treatment with methyl trans-1-propenyl trisulfide led to a significant reduction in tumor size in mice models of breast cancer.

Study TypeResult
In vitro (breast cancer cells)Induced apoptosis at concentrations above 10 µM
In vivo (mice model)Tumor size reduced by 40% after 4 weeks of treatment

4. Antidiabetic Effects

The compound has also been investigated for its potential antidiabetic effects. It appears to enhance insulin sensitivity and reduce blood glucose levels in diabetic animal models.

The biological activities of 1-Methyl-3-(prop-1-EN-1-YL)trisulfane can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Scavenging : The compound's ability to neutralize ROS contributes to its antioxidant effects.
  • Cell Signaling Modulation : It may influence various signaling pathways involved in apoptosis and cell proliferation.
  • Inhibition of Enzymatic Activity : The compound can inhibit enzymes involved in glucose metabolism, contributing to its antidiabetic properties.

Case Study 1: Antimicrobial Efficacy

A study published in the International Journal of Pharmaceutical Sciences and Research evaluated the antimicrobial efficacy of various sulfur compounds derived from garlic, including methyl trans-1-propenyl trisulfide. The results indicated that this compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural preservative or therapeutic agent .

Case Study 2: Cancer Cell Apoptosis

In a controlled laboratory setting, researchers assessed the effect of methyl trans-1-propenyl trisulfide on human breast cancer cell lines. The findings revealed that at concentrations as low as 10 µM, the compound induced apoptosis through the activation of caspase pathways .

Q & A

Q. What are the recommended synthetic routes for 1-methyl-3-(prop-1-en-1-yl)trisulfane, and how can purity be validated?

Synthesis of trisulfanes typically involves nucleophilic substitution or oxidative coupling of thiols/disulfides. For example, analogous trisulfane ligands were synthesized via reaction of 3,4-diethoxy-1,2,5-thiadiazole derivatives under controlled conditions . Post-synthesis, purity can be validated using:

  • High-resolution mass spectrometry (HRMS) to confirm molecular weight.
  • ¹H/¹³C NMR spectroscopy to verify substituent integration and sulfur chain connectivity.
  • X-ray crystallography (e.g., SHELXL refinement ) for structural confirmation, though crystallization may require inert atmospheres due to sulfur chain sensitivity.

Q. How can the trisulfane chain’s stability be assessed under experimental conditions?

The S–S bonds in trisulfanes are prone to thermal or redox degradation. Methodological approaches include:

  • Thermogravimetric analysis (TGA) to monitor decomposition temperatures.
  • UV-Vis spectroscopy to track absorbance changes (e.g., 250–300 nm for S–S bonds) under varying pH or temperature.
  • Electrochemical studies (cyclic voltammetry) to evaluate redox behavior, as seen in related disulfane systems .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data for trisulfane reactivity?

Conflicts in reaction mechanisms (e.g., nucleophilic vs. radical pathways) can be addressed using:

  • Density Functional Theory (DFT) to calculate bond dissociation energies (BDEs) of S–S bonds and predict cleavage modes.
  • Molecular dynamics simulations to model solvent effects on trisulfane stability.
  • Hirshfeld surface analysis (via CrystalExplorer) to interpret crystallographic data and intermolecular interactions, as applied in analogous trisulfane-copper complexes .

Q. What strategies optimize the use of 1-methyl-3-(prop-1-en-1-yl)trisulfane in coordination chemistry?

Trisulfanes act as polydentate ligands. For example, bis(oxamido)trisulfane forms stable Cu(II) complexes via S and N donor atoms . Key considerations:

  • Ligand-to-metal ratio : Excess ligand may prevent metal-centered degradation.
  • Solvent choice : Non-polar solvents (e.g., toluene) minimize sulfur hydrolysis.
  • Spectroscopic validation : EPR for metal oxidation states; single-crystal XRD (using SHELX ) to confirm coordination geometry.

Q. How can conflicting crystallographic data for trisulfane derivatives be resolved?

Discrepancies in bond lengths/angles may arise from dynamic disorder or twinning. Solutions include:

  • High-resolution data collection (e.g., synchrotron sources) to improve signal-to-noise ratios.
  • Twinning refinement in SHELXL for non-merohedral twins.
  • Validation tools (e.g., PLATON, R1 factor analysis) to assess data quality, as demonstrated in trisulfane structural studies .

Methodological Challenges and Solutions

6. Designing experiments to probe trisulfane’s role in catalytic cycles
Trisulfanes may act as sulfur-transfer agents. Experimental design tips:

  • In situ Raman spectroscopy to detect transient S–S bond intermediates.
  • Isotopic labeling (³⁴S) to track sulfur migration pathways.
  • Kinetic studies under anaerobic conditions to exclude oxidative side reactions.

Q. Addressing discrepancies in spectroscopic vs. crystallographic data

  • NMR vs. XRD conflicts : Dynamic effects in solution (e.g., rotational barriers) may explain differences. Use low-temperature NMR to reduce motion .
  • Mass spec vs. elemental analysis : Ensure degassing to prevent oxidation artifacts.

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